4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine
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Overview
Description
4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoropyrimidine moiety attached to a phenylmorpholine structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine typically involves the reaction of 5-fluoropyrimidine with phenylmorpholine under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow biocatalysis, which offers enhanced mass transfer and resource-efficient synthesis . This method leverages enzyme-catalyzed reactions in continuously operated flow reactors, providing high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA synthesis and function . This interaction can lead to various biological effects, including antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares the fluoropyrimidine core but differs in the substituents attached to the pyrimidine ring.
4-(5-Fluoropyrimidin-2-yl)phenol: Another fluoropyrimidine derivative with a phenol group instead of a morpholine ring.
Uniqueness
4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine is unique due to its combination of a fluoropyrimidine moiety with a phenylmorpholine structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c15-12-8-16-14(17-9-12)18-6-7-19-13(10-18)11-4-2-1-3-5-11/h1-5,8-9,13H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZLRADMUIYIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=N2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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